Biocatalytic Enantioselectivity: Superior (S)-1-Phenyl-2-propanol Purity via Rhodococcus erythropolis JX-021 Bioreduction
The bioreduction of 1-phenyl-2-propanone using whole cells of Rhodococcus erythropolis JX-021 yields (S)-1-phenyl-2-propanol with an enantiomeric excess of 99% [1]. This is a direct, quantifiable advantage over the lipase-catalyzed kinetic resolution of 1-phenyl-2-propanol derivatives, which achieved only moderate enantiomeric excess for the (R)-alcohols [2]. The biocatalytic route provides a reliably high-purity chiral building block, whereas chemical or alternative enzymatic resolutions may necessitate additional purification steps.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | 99% e.e. for (S)-1-phenyl-2-propanol |
| Comparator Or Baseline | Lipase-catalyzed acylation of 1-phenyl-2-propanol derivatives: Moderate e.e. for (R)-alcohols |
| Quantified Difference | Not directly quantified in same study, but target achieves near-enantiopurity while comparator yields only moderate purity. |
| Conditions | Bioreduction with R. erythropolis JX-021 whole cells; Kinetic resolution with lipase (Novozym 435) and vinyl acetate. |
Why This Matters
Procuring a method that guarantees 99% e.e. (S)-1-phenyl-2-propanol eliminates the need for costly and time-consuming downstream purification, directly impacting cost-efficiency in pharmaceutical intermediate production.
- [1] Appl. Biochem. Biotechnol. (2010). Improved synthesis of (S)-1-phenyl-2-propanol in high concentration with coupled whole cells of Rhodococcus erythropolis and Bacillus subtilis on preparative scale. Applied Biochemistry and Biotechnology, 162(7), 2075-2086. View Source
- [2] Tetrahedron: Asymmetry. (2006). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Tetrahedron: Asymmetry, 17(15), 2220-2234. View Source
